Diastereomer Differentiation: 7S vs. 7R
The target compound bears the (1S,5S,7S) relative configuration at the three stereogenic centers of the 2-azabicyclo[3.2.0]heptane core. The closest commercial diastereomer, rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane (CAS 2305079-42-7), differs only in the configuration at C7, yet this single stereochemical inversion places the free 7-amino group on the opposite face of the bicyclic system . In the broader context of 2-azabicyclo[3.2.0]heptane building blocks, exo- and endo-isomeric amino derivatives have been demonstrated to produce distinct exit vector geometries upon functionalization, which directly impacts the three-dimensional presentation of substituents in target molecules [1]. No direct head-to-head biological or physicochemical comparison between the (7S)-acetate and (7R)-free base diastereomers was identified in the public domain.
| Evidence Dimension | Stereochemical configuration at C7 and salt form |
|---|---|
| Target Compound Data | (1S,5S,7S) configuration; acetate salt; CAS 2305079-57-4; MW 272.34; C₁₃H₂₄N₂O₄ |
| Comparator Or Baseline | (1S,5S,7R) configuration; free base; CAS 2305079-42-7; MW 212.29; C₁₁H₂₀N₂O₂ |
| Quantified Difference | Inverted configuration at C7 (S→R); molecular weight difference of 60.05 g/mol (acetate counterion); topological polar surface area (TPSA) of target compound = 92.9 Ų |
| Conditions | Structural identity confirmed by CAS registry, molecular formula, and vendor Certificate of Analysis specifications (purity ≥95% for both compounds) |
Why This Matters
The C7 configuration determines the spatial orientation of the primary amine, which is the key functional handle for derivatization; procurement of the incorrect diastereomer would yield products with opposite three-dimensional geometry, potentially abolishing target binding or altering ADME properties.
- [1] Nosyk, D. A.; Lukyanenko, S. Y.; Granat, D. S.; et al. Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks. Eur. J. Org. Chem. 2025, e202500970. Abstract: 'Utility of the synthesized intermediates is demonstrated by the preparation of a series of exo- and endo-isomeric amino alcohols and monoprotected diamines.' View Source
